5-Acetyl-3(2-pyridyl)isoxazole
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Overview
Description
5-Acetyl-3(2-pyridyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-3(2-pyridyl)isoxazole typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is a common method for constructing isoxazole rings. The reaction can be catalyzed by copper(I) or ruthenium(II) catalysts, although metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using microwave-assisted methods. These methods significantly reduce reaction times and improve yields. For example, the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave irradiation can efficiently produce 5-substituted isoxazoles .
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-3(2-pyridyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Acetyl-3(2-pyridyl)isoxazole has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 5-Acetyl-3(2-pyridyl)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound of the isoxazole family, with a simple five-membered ring structure.
3,5-Dimethylisoxazole: A derivative with methyl groups at positions 3 and 5, known for its use in medicinal chemistry.
5-Phenylisoxazole: A derivative with a phenyl group at position 5, used in the synthesis of pharmaceuticals.
Uniqueness
5-Acetyl-3(2-pyridyl)isoxazole is unique due to the presence of both an acetyl group and a pyridyl group. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form specific interactions with biological molecules. These features make it a valuable compound for research and industrial applications.
Properties
CAS No. |
889939-02-0 |
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Molecular Formula |
C10H8N2O2 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
1-(3-pyridin-2-yl-1,2-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C10H8N2O2/c1-7(13)10-6-9(12-14-10)8-4-2-3-5-11-8/h2-6H,1H3 |
InChI Key |
SNQOJMYZMZAKNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NO1)C2=CC=CC=N2 |
Origin of Product |
United States |
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